

Guide to Using Ampelopsin G in Hepatoprotective Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

Ampelopsin G, also known as Dihydromyricetin (DHM), is a natural flavonoid predominantly found in plants of the Ampelopsis genus, such as Ampelopsis grossedentata.[1] It has garnered significant attention in the scientific community for its wide range of pharmacological activities, including antioxidant, anti-inflammatory, and hepatoprotective effects.[1][2] Preclinical studies, both in vitro and in vivo, have demonstrated its potential in mitigating various forms of liver injury, including alcoholic liver disease (ALD), non-alcoholic fatty liver disease (NAFLD), and chemically-induced liver damage.[3][4][5] This document provides detailed application notes and experimental protocols for researchers investigating the hepatoprotective properties of Ampelopsin G.

Mechanism of Action

Ampelopsin G exerts its hepatoprotective effects through multiple mechanisms, primarily centered around the modulation of key signaling pathways involved in cellular stress, inflammation, and metabolism.

• Antioxidant and Anti-inflammatory Effects: **Ampelopsin G** has been shown to enhance the activity of endogenous antioxidant enzymes like superoxide dismutase (SOD) and



glutathione peroxidase (GSH-Px), thereby reducing oxidative stress.[1] It also mitigates inflammation by inhibiting the TLR4/NF- κ B signaling pathway, which leads to a decrease in the production of pro-inflammatory cytokines such as TNF- α and IL-1 β .[2]

- Metabolic Regulation: A crucial aspect of Ampelopsin G's action is its ability to activate
 AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[6]
 Activation of AMPK leads to the stimulation of downstream targets like SIRT1 and PGC-1α,
 promoting mitochondrial biogenesis and fatty acid oxidation.[3][7]
- Induction of Autophagy: Ampelopsin G can induce autophagy, a cellular process for degrading and recycling damaged organelles and proteins, through the AMPK/FOXO3a signaling pathway.[8] This process is vital for maintaining hepatocyte health and survival under stress conditions.

Quantitative Data Summary

The following tables summarize the quantitative effects of **Ampelopsin G** observed in various hepatoprotective studies.

Table 1: Effects of Ampelopsin G on Serum Markers of Liver Injury in Animal Models



Model	Species	Treatment	ALT	AST	Reference
Alcohol- induced Liver Injury	Mice	Ampelopsin G (5 mg/kg, i.p.) for 8 weeks	ţ	1	[3]
High-Fat Diet-induced NAFLD	Rats	Ampelopsin G (50, 100, 200 mg/kg/day, gavage) for 6 weeks	1	1	[9]
D- Galactosamin e-induced Liver Injury	Rats	Ampelopsin (0.1% in diet)	1	Ţ	[5]
Alcohol- induced Fatty Liver	Mice	Ampelopsin (250 mg/kg)	↓ (GPT)	↓ (GOT)	[10]

Note: ↓ indicates a significant decrease compared to the disease model control group. ALT: Alanine Aminotransferase; AST: Aspartate Aminotransferase; GPT: Glutamic Pyruvic Transaminase; GOT: Glutamic Oxaloacetic Transaminase; i.p.: intraperitoneal; gavage: oral gavage.

Table 2: Effects of Ampelopsin G on Hepatic Lipid Accumulation in Animal Models



Model	Species	Treatment	Hepatic Triglyceride s	Hepatic Total Cholesterol	Reference
High-Fat Diet-induced NAFLD	Hamsters	Ampelopsin G (173 mg/kg/day) for 8 weeks	1	1	[11]
High-Fat Diet-induced NAFLD	Rats	Ampelopsin G (50, 100, 200 mg/kg/day, gavage) for 6 weeks	1	1	[9]
Alcohol- induced Fatty Liver	Mice	Ampelopsin (250 mg/kg)	ļ	Not Reported	[10]

Note: 1 indicates a significant decrease compared to the disease model control group.

Experimental Protocols

In Vivo Model: High-Fat Diet-Induced Non-Alcoholic Fatty Liver Disease (NAFLD) in Rats

This protocol is adapted from studies investigating the effect of **Ampelopsin G** on NAFLD.[9] [12]

1. Animal Model:

- Species: Male Sprague-Dawley (SD) rats.
- Housing: House rats in a temperature-controlled environment (22-25°C) with a 12-hour light/dark cycle and provide ad libitum access to food and water.
- Acclimatization: Allow a one-week acclimatization period before the start of the experiment.



2. NAFLD Induction:

- Diet: Feed the rats a high-fat diet (HFD) consisting of approximately 60% of calories from fat for 8 weeks to induce the NAFLD model.[9] A control group should receive a standard chow diet.
- Model Confirmation: After 8 weeks, confirm the successful establishment of the NAFLD model by observing hepatocyte steatosis and inflammatory responses in liver tissue sections stained with hematoxylin and eosin (H&E).[9]

3. **Ampelopsin G** Treatment:

- Grouping: Randomly divide the HFD-fed rats into a model group and treatment groups.
- Administration: Administer Ampelopsin G (e.g., 50, 100, and 200 mg/kg/day) or vehicle control to the respective groups via oral gavage for an additional 6 weeks.[9]
- 4. Sample Collection and Analysis:
- Blood Collection: At the end of the treatment period, collect blood samples via the tail vein for analysis of serum lipids (triglycerides, total cholesterol) and liver enzymes (ALT, AST).[9]
- Tissue Collection: Euthanize the animals and harvest liver tissue. Weigh the liver and a portion of the epididymal white adipose tissue.
- Histopathology: Fix a portion of the liver in 10% formalin for H&E and Oil Red O staining to assess lipid accumulation and inflammation.[9]
- Biochemical and Molecular Analysis: Snap-freeze the remaining liver tissue in liquid nitrogen and store at -80°C for subsequent Western blot analysis of proteins involved in relevant signaling pathways (e.g., p-AMPK, PGC-1α, PPARα) and RT-qPCR for gene expression analysis.[9]

In Vitro Model: Palmitic Acid-Induced Lipotoxicity in HepG2 Cells

Methodological & Application





This protocol is based on studies evaluating the protective effects of **Ampelopsin G** against lipotoxicity in hepatocytes.[9][13]

1. Cell Culture:

- Cell Line: Human hepatoma cell line, HepG2.
- Culture Medium: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM)
 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[9]
- Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

2. Lipotoxicity Induction:

- Palmitic Acid (PA) Preparation: Prepare a stock solution of PA by dissolving it in a suitable solvent (e.g., ethanol) and then conjugating it to bovine serum albumin (BSA) to enhance its solubility and cellular uptake.
- Induction: Treat HepG2 cells with 0.5 mM PA for 24 hours to induce lipotoxicity, which mimics the cellular stress observed in NAFLD.[9]

3. Ampelopsin G Treatment:

Pre-treatment/Co-treatment: Treat the cells with different concentrations of Ampelopsin G
 (e.g., 10 μM) either concurrently with PA or as a pre-treatment before PA exposure.[9][13] A
 vehicle control group (cells treated with PA and the vehicle used to dissolve Ampelopsin G)
 should be included.

4. Cellular and Molecular Analysis:

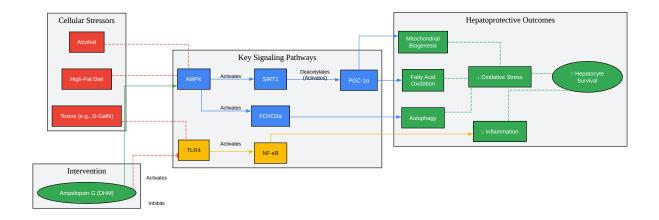
- Cell Viability: Assess cell viability using assays such as the MTT assay to determine the protective effect of Ampelopsin G against PA-induced cell death.[14]
- Oxidative Stress: Measure intracellular reactive oxygen species (ROS) and mitochondrial ROS (mtROS) using fluorescent probes like DCFH-DA and MitoSOX Red, respectively.[13]
- Mitochondrial Function: Evaluate mitochondrial membrane potential (MMP) using dyes like JC-1.



 Western Blot Analysis: Lyse the cells and perform Western blotting to analyze the expression and phosphorylation status of key proteins in signaling pathways of interest (e.g., SIRT3, ATG4B, LC3-II/I, p62 for autophagy and oxidative stress).[13]

Signaling Pathways and Experimental Workflows

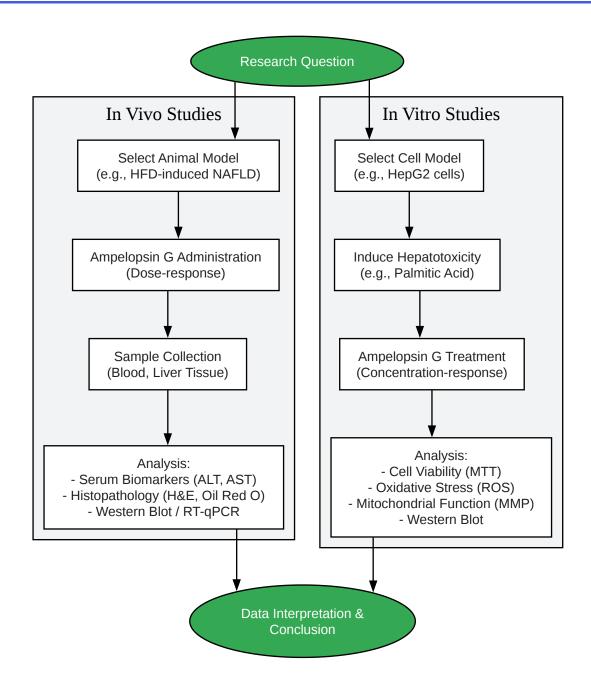
The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by **Ampelopsin G** and a general experimental workflow for its hepatoprotective research.



Click to download full resolution via product page

Caption: Key signaling pathways modulated by **Ampelopsin G** for hepatoprotection.





Click to download full resolution via product page

Caption: General experimental workflow for hepatoprotective research of **Ampelopsin G**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



References

- 1. Dihydromyricetin protects against liver ischemia/reperfusion induced apoptosis via activation of FOXO3a-mediated autophagy PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dihydromyricetin Improves Mitochondrial Biogenesis in the Liver of Alcohol Fed Mice via the AMPK/Sirt-1/PGC-1α Signaling Axis PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dihydromyricetin Alleviates Non-Alcoholic Fatty Liver Disease by Modulating Gut Microbiota and Inflammatory Signaling Pathways PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dihydromyricetin Alleviates Non-Alcoholic Fatty Liver Disease by Modulating Gut Microbiota and Inflammatory Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dihydromyricetin supplementation improves ethanol-induced lipid accumulation and inflammation PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Dihydromyricetin Alleviates Non-Alcoholic Fatty Liver Disease by Modulating Gut Microbiota and Inflammatory Signaling Pathways -Journal of Microbiology and Biotechnology | Korea Science [koreascience.kr]
- 8. oncotarget.com [oncotarget.com]
- 9. Dihydromyricetin ameliorates hepatic steatosis and insulin resistance via AMPK/PGC-1α and PPARα-mediated autophagy pathway PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Dihydromyricetin induces mitochondria-mediated apoptosis in HepG2 cells through down-regulation of the Akt/Bad pathway PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Dihydromyricetin attenuates palmitic acid-induced oxidative stress by promoting autophagy via SIRT3-ATG4B signaling in hepatocytes PMC [pmc.ncbi.nlm.nih.gov]
- 14. longdom.org [longdom.org]
- To cite this document: BenchChem. [Guide to Using Ampelopsin G in Hepatoprotective Research: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12310223#guide-to-using-ampelopsin-g-in-hepatoprotective-research]

Disclaimer & Data Validity:







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com